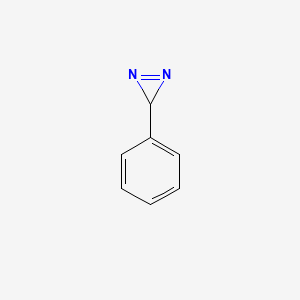

3-phenyl-3H-diazirine

Description

Significance of Diazirines as Reactive Intermediate Precursors

Diazirines, in general, are prized in chemistry for their ability to act as clean and efficient sources of carbenes. rsc.org Unlike many other carbene precursors, their decomposition primarily yields the desired carbene and inert nitrogen gas, minimizing side reactions. researchgate.net The 3H-diazirine structure is a cyclic isomer of a linear diazo compound, and while the two can interconvert, diazirines often exhibit greater thermal and chemical stability. rsc.orgnih.gov This stability allows for their incorporation into more complex molecular architectures under a range of reaction conditions.

The activation of diazirines to generate carbenes can be precisely controlled, typically using ultraviolet (UV) light at specific wavelengths (around 350-360 nm), a method known as photolysis. researchgate.net This photoactivation is generally mild and does not require harsh reagents or high temperatures, making it compatible with sensitive biological systems. nih.gov The generated carbene is a highly reactive species that can readily insert into C-H, N-H, and O-H bonds, or add across double bonds. nih.gov This indiscriminate reactivity is a key feature exploited in applications like photoaffinity labeling, where the goal is to covalently modify nearby molecules. researchgate.net

The nature of the substituents on the diazirine ring can influence the properties of the resulting carbene. For instance, phenyldiazirine is known to produce phenylcarbene in its singlet state, a specific electronic configuration that dictates its reactivity. wikipedia.org

Table 1: Properties and Characteristics of 3H-Diazirines as Carbene Precursors

| Feature | Description | Significance in Research |

|---|---|---|

| Structure | Three-membered ring with a carbon and a N=N double bond. wikipedia.org | High ring strain facilitates nitrogen extrusion to form a carbene. |

| Activation | Primarily through photolysis (UV light, ~350 nm) or thermolysis. researchgate.net | Allows for precise temporal and spatial control over carbene generation. |

| Decomposition Products | Generates a carbene and chemically inert nitrogen (N₂) gas. researchgate.net | "Clean" reaction with minimal byproducts simplifies analysis. |

| Carbene Reactivity | Highly reactive species capable of insertion and addition reactions. nih.gov | Enables covalent bond formation with a wide range of organic molecules. |

| Stability | Generally more stable than their linear diazo isomers. nih.gov | Allows for easier handling and incorporation into complex molecules. |

Evolution of 3-Phenyl-3H-Diazirine in Mechanistic and Synthetic Chemistry

The study of diazirines began in the early 1960s, and their potential as carbene precursors was quickly recognized. rsc.org The development of 3-aryl-3H-diazirines in the early 1970s by Smith and Knowles marked a significant milestone, opening the door for their use as photoaffinity probes. rsc.orgnih.govusf.edu Their work detailed the preparation and photolysis of these compounds, noting that irradiation leads to both the formation of an arylcarbene and isomerization to the corresponding linear diazo compound. rsc.org

Initially, the synthesis of 3H-diazirines was challenging, often resulting in low yields, which limited their widespread adoption. rsc.org However, synthetic methodologies have evolved. A common route involves the conversion of a ketone (in this case, benzophenone) to a diaziridine intermediate, which is then oxidized to form the diazirine ring. nih.gov This fundamental approach has been refined over the years to improve efficiency and scalability.

Mechanistic studies have been crucial to understanding the behavior of this compound. Upon activation, a key question is the partitioning between direct carbene formation and isomerization to the more stable, but less reactive, phenyldiazomethane (B1605601). acs.orgresearchgate.net Research has shown that both pathways can occur, and the exact mechanism can involve a complex interplay between the diazirine, a transient carbene-nitrogen complex, and the linear diazo isomer. researchgate.netacs.org For example, the thermal decomposition of related phenyl-substituted diazirines has been studied to probe the exclusive formation of carbenes versus the intermediacy of diazo compounds. researchgate.net

More recently, the utility of this compound has expanded into the realm of biocatalysis. Researchers have successfully engineered enzymes to utilize this compound as a carbene source for reactions like cyclopropanation, demonstrating its potential for creating complex molecules with high selectivity. nih.govwhiterose.ac.uk This represents a significant advance, as it tames the high reactivity of phenylcarbene within the controlled environment of an enzyme's active site. nih.gov

Scope and Academic Focus of Research on this compound

The academic interest in this compound is primarily centered on its role as a photogenerated precursor to phenylcarbene. This focus spans several specialized areas:

Photoaffinity Labeling (PAL): This is arguably the most significant application. Here, a molecule of interest is derivatized with a 3-phenyldiazirine group. Upon introduction to a biological system (e.g., a cell or protein mixture), the molecule binds to its target. UV irradiation then generates phenylcarbene, which covalently crosslinks the molecule to its binding partner. This allows for the identification of protein-ligand interactions and the mapping of binding sites. While trifluoromethyl-substituted phenyldiazirines are now more common due to their enhanced stability, the foundational chemistry was established with simpler aryl diazirines. nih.govchemimpex.com

Mechanistic Organic Chemistry: this compound serves as a model system for studying the fundamental properties and reactions of phenylcarbene. acs.orgnih.gov Researchers investigate the kinetics and products of its decomposition under various conditions to understand the intricate details of carbene generation, isomerization pathways, and subsequent reactions. researchgate.netislandscholar.ca For instance, studies have explored the competitive rearrangement of related nitrile imines to form 3-phenyl-3H-diazirines, highlighting its connection to other important reactive intermediates. acs.orgresearchgate.net

Synthetic Methodology: A significant area of research focuses on developing new and efficient ways to synthesize molecules containing the 3-phenyldiazirine moiety. nih.gov Given the constraints of traditional methods, there is a drive to create more robust and versatile synthetic routes. For example, recent work has focused on developing transition-metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, that are compatible with the diazirine ring, greatly expanding the accessible chemical space for probe design. nih.gov

Biocatalysis and Chemical Biology: As mentioned, a newer frontier is the use of this compound in enzyme-catalyzed reactions. nih.gov This research aims to harness the synthetic power of carbenes for asymmetric synthesis, a long-standing challenge in organic chemistry. By using an engineered enzyme, the carbene generated from this compound can be directed to perform specific chemical transformations with high levels of control. whiterose.ac.uk

Table 2: Major Research Applications of this compound

| Research Area | Focus | Key Outcome |

|---|---|---|

| Photoaffinity Labeling | Covalent cross-linking of ligands to biological targets (e.g., proteins). nih.gov | Identification of molecular interactions and binding site mapping. |

| Mechanistic Chemistry | Study of phenylcarbene generation, reactivity, and isomerization. acs.orgresearchgate.net | Fundamental understanding of reactive intermediates and reaction pathways. |

| Synthetic Chemistry | Development of new methods to incorporate the diazirine moiety into molecules. nih.gov | Expanded access to novel chemical probes and functional molecules. |

| Biocatalysis | Enzyme-mediated carbene transfer reactions. nih.govwhiterose.ac.uk | Asymmetric synthesis and selective C-C bond formation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3H-diazirine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-6(5-3-1)7-8-9-7/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXIMRSHMXAVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445912 | |

| Record name | 3-phenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42270-91-7 | |

| Record name | 3-phenyl-3H-diazirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 3 Phenyl 3h Diazirine

Foundational Synthetic Routes

The synthesis of 3-phenyl-3H-diazirine and its precursors has been approached through several foundational routes, each with its own set of advantages and procedural nuances.

Synthesis from Phenyl Trifluoromethyl Ketone Precursors

A common and well-established method for the synthesis of 3-aryl-3-trifluoromethyl-3H-diazirines begins with the corresponding α,α,α-trifluoroacetophenone. nih.gov This multi-step process typically involves the initial conversion of the phenyl trifluoromethyl ketone into an oxime. nih.govnih.gov The oxime is then tosylated or mesylated to form an active intermediate. nih.gov This intermediate subsequently undergoes treatment with ammonia (B1221849) to form the diaziridine ring, which is then oxidized to yield the final this compound product. nih.govresearchgate.net The oxidation step is often carried out using reagents like iodine in the presence of triethylamine (B128534) or silver oxide. nih.govacs.org

A general synthetic scheme starting from a phenyl trifluoromethyl ketone is as follows:

Oximation: The ketone is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. nih.gov

Tosylation: The oxime is treated with tosyl chloride to produce the tosyloxime. nih.govnih.gov

Diaziridination: The tosyloxime is reacted with ammonia, typically in a solvent like ether at low temperatures, to form the diaziridine intermediate. nih.govresearchgate.net

Oxidation: The diaziridine is oxidized to the diazirine. nih.govacs.org

This pathway has been utilized for the large-scale synthesis of various 3-phenyl-3-(trifluoromethyl)-3H-diazirine derivatives. clockss.org

Tosyloxime-Mediated Approaches to Diaziridine Intermediates

The use of tosyloximes as key intermediates is a cornerstone in the synthesis of 3-phenyl-3H-diazirines. nih.govresearchgate.net The transformation of the tosyloxime to the diaziridine is a critical step. researchgate.net Mechanistically, it is proposed that the reaction proceeds through the formation of a gem-diamine intermediate following the attack of ammonia. researchgate.net The subsequent removal of the tosyl group and a proton leads to the formation of the diaziridine ring. researchgate.net

Recent advancements have focused on one-pot syntheses starting from tosyloximes, which circumvents the need to isolate the often-unstable diaziridine intermediate. acs.orgnih.gov In these one-pot procedures, the treatment of the tosyloxime with reagents under specific temperature and reaction time conditions can lead directly to the 3H-diazirine. researchgate.net It has been discovered that the deprotonation of the intermediate diaziridine by the amide anion (NH₂⁻), generated from liquid ammonia, is a key step in the formation of the diazirine ring in this one-pot approach. acs.orgnih.gov

Advanced Derivatization Strategies for Tailored Reactivity and Specific Applications

The functionalization of the this compound scaffold is crucial for its application in photoaffinity labeling, allowing for the introduction of reporter tags, linkers, and groups that modulate its physicochemical properties.

Introduction of Aromatic, Aliphatic, and Heteroaromatic Substituents for Electronic and Steric Modulation

The aromatic ring of this compound provides a versatile platform for the introduction of a wide range of substituents that can fine-tune the electronic and steric properties of the molecule. lookchem.comnih.gov

Aromatic Substituents: The introduction of alkoxy groups, such as a methoxy (B1213986) group, on the phenyl ring facilitates electrophilic substitution reactions. clockss.orglookchem.com This has been exploited in Friedel-Crafts reactions to introduce various functionalities. clockss.orgresearchgate.net For instance, 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine can be readily prepared and subsequently modified. clockss.org Nitration and iodination of the aromatic ring have also been successfully achieved. lookchem.com

Aliphatic Substituents: While the focus is often on the aryl group, modifications to create aliphatic diazirines are also significant. nih.gov These are valuable as photoaffinity probes for proteins. nih.gov

Heteroaromatic Substituents: The synthesis of diazirinyl-substituted heteroaromatics, such as pyridines, pyrimidines, benzothiophenes, and benzimidazoles, has been reported. nih.gov These analogs are of interest for their potential applications in materials and medicinal chemistry. nih.gov For example, 3-trifluoromethyl-diazirinyl pyridine (B92270) and pyrimidine (B1678525) have been synthesized and their photochemical properties evaluated. nih.gov The synthesis of a diazirinyl-substituted benzothiophene (B83047) has also been achieved through a multi-step sequence starting from benzothiophene-2-trifluoromethyl ketone. nih.gov

The derivatization often aims to introduce functional groups that can be used for further conjugation, such as aldehydes, carboxylic acids, alcohols, or halides. clockss.org

Asymmetric Synthesis of Chiral Diazirine Analogs, e.g., Diazirinylphenylalanines

The development of methods for the asymmetric synthesis of chiral diazirine analogs has been a significant advancement, particularly for applications in probing chiral biological environments. A key example is the synthesis of optically pure (trifluoromethyl)diazirinylphenylalanine ((Tmd)Phe). acs.orgnih.gov

One approach involves the direct construction of the Tmd group on optically pure phenylalanines. acs.org A novel one-pot synthesis of TPD derivatives from the corresponding tosyloximes has been applied to this end. acs.orgnih.gov It was found that using liquid ammonia at elevated temperatures (80 °C) was a feasible method for this transformation, while the use of lithium amide in liquid ammonia led to racemization of the phenylalanine. acs.org

Another strategy for creating chiral diazirine-containing molecules involves the Friedel-Crafts reaction between a substituted this compound and a chiral building block. For example, the reaction of 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine with optically active N-TFA-Asp(Cl)-OMe in the presence of triflic acid has been used to afford homophenylalanine derivatives without loss of optical purity. researchgate.net

These asymmetric syntheses are crucial for creating highly specific probes for studying protein-ligand interactions and other biological processes where stereochemistry plays a critical role. acs.orgresearchgate.net

Incorporation of Specific Tagging Moieties (e.g., Fluorous Tags) for Enhanced Research Utility

The derivatization of this compound and its analogs to include specific tagging moieties is a critical strategy for enhancing their utility in chemical biology and proteomics. These tags facilitate the detection, isolation, and identification of proteins that have been covalently labeled by the photoactivated diazirine. Among the various tags, fluorous tags have emerged as a powerful tool.

Fluorous tags are per- or highly-fluorinated chemical entities that can be incorporated into a molecule of interest. nih.gov Their unique property of partitioning into a fluorous phase, separate from common organic and aqueous phases, allows for a highly selective method of separation known as fluorous solid-phase extraction (FSPE). nih.gov This technique is instrumental in enriching photolabeled proteins from complex biological mixtures, thereby reducing background noise and improving the sensitivity of proteomic analyses.

The synthesis of fluorous-tagged diazirine photolabels involves the derivatization of the diazirine core structure. For instance, a common approach is to introduce a longer perfluoroalkyl residue in place of the trifluoromethyl group. nih.gov This can be achieved by starting with a perfluoroalkylated ketone, which is then converted to the corresponding diaziridine through oxime formation, tosylation, and treatment with ammonia. nih.gov Subsequent oxidation then yields the fluorous 3H-diazirine. nih.gov

However, the direct connection of a fluorous tag to the diazirine ring can sometimes lead to unexpected photoreactions, such as the formation of a fluorous alkene. usf.edu This highlights the importance of careful design and evaluation of the linker connecting the tag to the photoreactive group. Research has shown that the strong hydrophobic character of the fluorous tag can also impact the solubility of the photoaffinity probe in aqueous solutions and potentially alter its binding affinity to the target receptor. usf.edu

Despite these challenges, the application of fluorous tags in conjunction with diazirine-based photoaffinity labeling is a promising area of research. usf.edu It offers a significant advantage in the purification and identification of labeled biomolecules.

Beyond fluorous tags, other moieties are also incorporated to enhance research utility. Biotin (B1667282) is a widely used tag due to its high-affinity interaction with streptavidin, which can be exploited for enrichment and detection. nih.gov The synthesis of biotinylated diazirine probes often involves a convergent route where a biotin-containing amine and a diazirine derivative are synthesized separately and then coupled. usf.edu

Fluorescent tags are another important class of moieties. They allow for the direct visualization and quantification of labeled proteins. clockss.org The choice of the tag depends on the specific experimental requirements, including the desired detection method and the nature of the biological system being studied.

The table below summarizes various tagging moieties incorporated into diazirine structures and their primary functions.

| Tagging Moiety | Primary Function | Reference |

| Fluorous Tag | Enrichment via fluorous solid-phase extraction | nih.gov |

| Biotin | Enrichment and detection via streptavidin binding | nih.gov |

| Fluorescent Tag | Direct visualization and quantification | clockss.org |

The development of multifunctional probes, which incorporate a photoreactive group, a targeting ligand, and a reporter tag, represents a sophisticated approach in chemical biology. nih.gov These probes are designed to first bind to a specific target, then covalently crosslink upon photoactivation, and finally be detected or isolated via the reporter tag. nih.gov The this compound scaffold is a valuable platform for the construction of such advanced research tools.

Mechanistic Investigations of 3 Phenyl 3h Diazirine Reactivity

Photochemical Activation Pathways and Carbene Generation

The photolysis of diazirines, including 3-phenyl-3H-diazirine, is initiated by UV irradiation, typically in the range of 350-365 nm. rsc.org This activation leads to the extrusion of nitrogen gas and the formation of a carbene. rsc.org The quantum yield, which is the efficiency of this photochemical process, is a critical parameter. For 3-trifluoromethyl-3-phenyldiazirine, a related compound, photolysis at approximately 350 nm results in a 65% yield of the corresponding carbene and a 35% yield of the diazo isomer. researchgate.net The quantum yield for the formation of singlet carbenes from diazirine precursors is generally less than unity due to competing photochemical and photophysical decay pathways of the excited state. researchgate.net

Recent studies have explored how experimental parameters can modulate the kinetics of diazirine photolysis. For instance, the choice of solvent and irradiation wavelength can influence the rates of diazirine depletion and the formation of the isomeric diazoalkane. acs.org While temperature between 25 and 70 °C did not significantly affect photokinetics, the highest rates were observed in ester-containing solvents. acs.org

| Entry | R Substituent | Photochemical C–H insertion yield (%) |

|---|---|---|

| 1 | 4-CF3 | 25 |

| 2 | 4-H | 35 |

| 3 | 3-OCH3 | 19 |

| 4 | 4-OPh | 77 |

| 5 | 4-OCH3 | 94 |

Upon photoactivation, this compound can undergo two primary competing reactions: direct extrusion of nitrogen to form phenylcarbene or isomerization to its linear diazo isomer, phenyldiazomethane (B1605601). researchgate.netresearchgate.net Ultrafast laser flash photolysis of phenyldiazirine has shown that both phenyldiazomethane and singlet phenylcarbene are formed almost instantaneously, within a few picoseconds of the laser pulse. researchgate.net The diazo intermediate can, upon further irradiation, also generate the carbene. usf.edu

The ratio of these two pathways is influenced by the substituents on the diazirine ring and the surrounding environment. researchgate.net For instance, aromatic diazirines generally yield a higher carbene-to-diazo ratio compared to aliphatic diazirines. usf.edu Computational studies suggest that after excitation to the S1 state, a conical intersection with the ground state facilitates the formation of a diazomethane (B1218177) intermediate, which then leads to the carbene. researchgate.net Both 3H-diazirine and its isomer diazomethane can generate singlet carbene upon photoexcitation to the S1 or S2 surfaces. acs.org

Substituents on the phenyl ring of this compound play a crucial role in determining the photolytic outcome. Electron-donating groups can stabilize the singlet carbene, making its formation more favorable. wikipedia.org Conversely, electron-withdrawing groups can influence the stability of the diazirine ring itself. usf.edu

A systematic study on aryl diazirines revealed that electron-rich diazirines exhibit significantly enhanced efficiency for C-H insertion reactions under both photochemical and thermal activation. rsc.org For example, a 4-methoxy substituent on the phenyl ring of a trifluoromethyl phenyl diazirine resulted in a 94% photochemical C-H insertion yield, compared to 35% for the unsubstituted analog and 25% for a 4-trifluoromethyl substituted one. rsc.org This suggests that electron-donating groups lower the activation energy for the desired carbene formation pathway. The installation of an α-trifluoromethyl group has been shown to reduce the likelihood of unwanted rearrangement reactions, leading to improved stability and more controllable reactivity. rsc.org

The carbene generated from the photolysis of this compound can exist in two spin states: a singlet state, where the two non-bonding electrons are in the same orbital, and a triplet state, where they occupy different orbitals. usf.edu The singlet state is generally formed initially upon photolysis. rsc.org While the triplet state is typically the ground state for phenylcarbenes, the energy gap between the singlet and triplet states is small, allowing for rapid intersystem crossing (ISC). rsc.orgusf.edu

The reactivity of the carbene is highly dependent on its spin state. Singlet carbenes are known to undergo rapid insertion into C-H, O-H, and N-H bonds, which is a desirable property for applications like photoaffinity labeling. researchgate.netusf.edu In contrast, triplet carbenes behave more like biradicals and can react with molecular oxygen, leading to the formation of ketone byproducts. rsc.org

The nature of the substituents on the diazirine influences the preferred spin state of the resulting carbene. Electron-donating substituents can stabilize the singlet state. wikipedia.org For example, phenyldiazirine is known to produce the singlet phenylcarbene. wikipedia.org In contrast, diazirines with strong electron-withdrawing groups, such as trifluoromethylphenyldiazirine, tend to produce triplet carbenes. wikipedia.org

Thermal Decomposition Mechanisms and Carbene Generation

In addition to photochemical activation, this compound can also be decomposed thermally to generate carbenes. This process offers an alternative activation method with its own distinct mechanistic features.

The thermal decomposition of diazirines is a first-order, unimolecular reaction. researchgate.netislandscholar.ca Kinetic studies have shown that the stability of the diazirine and the pathway of its decomposition are highly dependent on the substituents. researchgate.netnih.gov For example, the thermal decomposition of phenylchlorodiazirine was found to yield exclusively phenylchlorocarbene. In contrast, phenyl-n-butyldiazirine primarily yielded a diazo intermediate. nih.gov

The thermal decomposition of phenyl-n-butyldiazirine and phenylmethyldiazirine has been investigated, revealing that the corresponding diazo compounds are formed as intermediates. researchgate.net This indicates that, similar to the photochemical pathway, thermal decomposition can also proceed through isomerization to a diazo compound, which then subsequently decomposes. researchgate.net Computational studies support the importance of a rebound reaction between the carbene and molecular nitrogen, which can lead to the formation of the diazo intermediate during gas-phase decomposition. nih.gov

| Entry | R Substituent | Thermal C–H insertion yield (%) |

|---|---|---|

| 1 | 4-CF3 | 6 |

| 2 | 4-H | 15 |

| 3 | 3-OCH3 | 18 |

| 4 | 4-OPh | 75 |

| 5 | 4-OCH3 | 91 |

Formation of Carbene-Nitrogen Complexes as Primary Intermediates

The initial step in the thermal decomposition of diazirines, including this compound, is proposed to involve the formation of a carbene-nitrogen complex. researchgate.net This complex serves as a crucial primary intermediate, and its subsequent fate dictates the final product distribution. Depending on the relative stability and reaction rates of the involved species, this complex can collapse to form a diazo compound or fragment to produce a free carbene. researchgate.net

The existence of this carbene-nitrogen complex helps to explain why, for different diazirines, the isomerization to a diazo compound may or may not be observed. researchgate.net The stability of this intermediate is a key factor in determining the dominant reaction pathway.

Competitive Pathways: Carbene Formation, Diazo Intermediate Generation, and Direct Thermal Rearrangements

The thermal decomposition of this compound and its derivatives is characterized by several competing reaction pathways. These primary pathways include the formation of a carbene, the generation of a diazo intermediate, and direct thermal rearrangements. researchgate.netresearchgate.net

Studies on various substituted phenyldiazirines have provided insights into the distribution of products arising from these pathways. For instance, the thermolysis of phenylchlorodiazirine primarily yields phenylchlorocarbene. In contrast, phenyl-n-butyldiazirine decomposition mainly proceeds through a diazo intermediate. researchgate.net In some cases, a mixture of carbene and diazo compound formation is observed. researchgate.net

A notable example of a direct thermal rearrangement was observed in the decomposition of phenyl-n-butyldiazirine, where 13% of the product was (E)-1-phenyl-1-pentene, formed without the involvement of a carbene intermediate. researchgate.netresearchgate.net Theoretical calculations support the existence of these competitive pathways, including the isomerization of diazirines to diazoalkanes and the extrusion of nitrogen to form a carbene. researchgate.net Furthermore, the recombination of the carbene with molecular nitrogen to form the diazo intermediate is also considered an important step, particularly in the gas phase. researchgate.net

Recent research has also highlighted that the photolysis of this compound can lead to the formation of benzonitrile (B105546) imine, which can then rearrange to this compound, a precursor to phenyldiazomethane and subsequently phenylcarbene. researchgate.net This indicates a complex interplay of intermediates under photochemical conditions as well.

Effect of Electronic and Steric Factors on Thermal Activation Energy and Product Distribution

The thermal stability and reactivity of this compound derivatives are significantly influenced by electronic and steric factors. These factors can alter the activation energy for thermal decomposition and consequently affect the distribution of products.

A systematic study on aryl diazirines demonstrated that manipulating the electronic properties of the aryl ring can vary the activation energy and the temperature at which decomposition occurs. acs.org Specifically, electron-donating groups on the aromatic ring enhance the efficacy of C-H insertion reactions under both thermal and photochemical conditions. acs.org This suggests that electron-rich diazirines are more reactive towards insertion. Conversely, electron-withdrawing groups can have a rate-enhancing effect on certain redox processes involving arylhalodiazirines. researchgate.net

The presence of bulky substituents can also influence the reaction outcome. For example, in biocatalytic carbene transfer reactions using engineered enzymes, this compound derivatives with bulky or electron-donating substituents on the phenyl ring showed no product formation, suggesting that these factors can impede binding to the enzyme's active site or catalysis. nih.govwhiterose.ac.uk

The interplay of these electronic and steric effects is crucial for controlling the reactivity of this compound and tailoring it for specific synthetic applications.

Radical and Nitrenoid Reactivity Profiles

Beyond its thermal and photochemical decomposition pathways leading to carbenes and diazo compounds, this compound and its derivatives exhibit a rich radical and nitrenoid chemistry.

Dissociative Single-Electron Transfer Processes from Organometallic Reagents

3-Halo-3-phenyl-3H-diazirines have been shown to undergo dissociative single-electron transfer (SET) when treated with organometallic reagents such as alkyllithiums. researchgate.netacs.orgnih.gov This process involves the transfer of an electron from the organometallic reagent to the diazirine, leading to the cleavage of the carbon-halogen bond and the formation of a diazirinyl radical. researchgate.netacs.orgnih.gov

The nature of the solvent plays a critical role in directing the reaction pathway. In THF-based solvent mixtures, the SET process is favored, leading to the formation of the 3-phenyldiazirinyl radical. researchgate.netacs.orgnih.gov However, in diethyl ether, a different reaction occurs where two equivalents of the alkyllithium reagent add across the N=N double bond of the halodiazirine, resulting in the formation of N,N'-dialkylbenzamidines. researchgate.netacs.orgnih.gov

Formation and Subsequent Transformations of 3-Phenyldiazirinyl Radicals

The 3-phenyldiazirinyl radical, generated through the dissociative SET process, is a key intermediate in these reactions. researchgate.netacs.orgnih.gov This radical has been observed and characterized by EPR spectroscopy. researchgate.netacs.orgnih.gov The principal EPR parameters for the 3-phenyldiazirinyl radical are similar to those of 3-alkyldiazirinyl radicals, with an aN(2N) value of 7.8 G and a g-value of 2.0042. researchgate.net

These diazirinyl radicals are classified as π radicals, where the semi-occupied molecular orbital is primarily composed of the 2p_z_ atomic orbitals of the two nitrogen atoms. researchgate.net The ultimate fate of the 3-phenyldiazirinyl radical is its transformation into benzonitrile. researchgate.netacs.orgnih.gov These radicals typically decay via second-order kinetics to produce the corresponding nitrile. researchgate.net

Nitrenoid Character and Intermolecular Insertion Reactions of N-Alkyl-1H-Diazirine Intermediates

Under certain reaction conditions, intermediates derived from this compound can exhibit nitrenoid character. This is particularly evident in the reactions of 3-halo-3-phenyl-3H-diazirines with organometallic reagents. The formation of N-alkyl-1H-diazirine intermediates can lead to intermolecular insertion reactions. researchgate.netacs.orgnih.gov

These N-alkyl-1H-diazirine intermediates display nitrenoid reactivity, which is demonstrated by their ability to insert into the α-C-H bond of ethereal solvents like THF or diethyl ether. researchgate.netacs.orgnih.gov For example, the reaction of butyl 3-bromo-3H-diazirine-3-carboxylate and 3-bromo-3-phenyl-3H-diazirine with phenylmagnesium bromide or tetrabutylammonium (B224687) cyanide leads to products derived from nitrene insertion into the α-C-H bond of diethyl ether. researchgate.net This reactivity is attributed to the intermediacy of 1-substituted-1H-diazirines that possess singlet imidoylnitrene character at the N2 atom. researchgate.net

Other Cleavage and Activation Modalities

Beyond the more common photolytic and thermolytic activation methods, the strained three-membered ring of this compound can be engaged through alternative chemical and biological pathways. These modalities offer unique reactivity profiles and expand the synthetic utility of diazirines as carbene precursors. This section explores two such distinct activation strategies: N=N bond cleavage by main-group elements and enzyme-mediated activation for carbene transfer.

N=N Bond Cleavage by Main-Group Species, e.g., Cyclic Diborane(4) (B1213185) Compounds

While the cleavage of the C–N bonds in diazirines to release dinitrogen and a carbene is the most studied reaction pathway, direct cleavage of the N=N double bond is a less common but mechanistically significant transformation. researchgate.net Research has demonstrated that specific main-group species can achieve this challenging bond cleavage.

Recent studies have shown that an o-carborane-fused cyclic diborane(4) compound can react with 3H-diazirines to effect the complete cleavage of the N=N bond. researchgate.netnih.govnih.gov In this process, one of the nitrogen atoms from the diazirine ring is incorporated into the B–B bond of the diborane, leading to the formation of a five-membered C₂B₂N ring. nih.gov

The reaction of the o-carborane-fused diboracycle with substituted 3-phenyl-3H-diazirines proceeds under thermal conditions. For instance, the reaction with 3-phenyl-3-(trifluoromethyl)-3H-diazirine in benzene (B151609) at 65°C yielded the corresponding borylnitrogen compound. researchgate.netnih.gov The molecular and electronic structures of these novel heterocyclic products have been unambiguously confirmed through single-crystal X-ray analysis and supported by Density Functional Theory (DFT) calculations. researchgate.netnih.govnih.gov This reaction represents a rare example of N=N bond scission in a diazirine by a main-group reagent, opening new avenues for the synthesis of boron-nitrogen-containing heterocycles. researchgate.netresearchgate.net

| Diazirine Reactant | Solvent | Temperature | Product | Isolated Yield |

|---|---|---|---|---|

| 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | Benzene | 65 °C | o-Carborane-fused C₂B₂N heterocycle | 49% |

| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | Dichloromethane | 65 °C | Bromo-substituted o-carborane-fused C₂B₂N heterocycle | 76% |

Enzyme-Mediated Activation and Isomerization Pathways for Carbene Transfer

The field of biocatalysis has recently expanded to include the activation of diazirines for new-to-nature carbene transfer reactions. whiterose.ac.uknih.gov This approach circumvents the need for high temperatures or UV light, enabling carbene chemistry to be performed under mild, aqueous conditions. nih.gov Engineered hemoproteins, particularly variants of Aeropyrum pernix protoglobin (ApePgb), have been identified as effective biocatalysts for this transformation. whiterose.ac.ukresearchgate.net

The activation of this compound by these engineered enzymes enables a range of carbene transfer reactions. whiterose.ac.uknih.gov While the precise activation mechanism is still under investigation, a plausible pathway involves an enzyme-mediated isomerization of the diazirine to its corresponding diazo isomer, the unstable and explosive phenyldiazomethane. whiterose.ac.uknih.gov This transient diazo intermediate is then captured by the enzyme's heme cofactor to generate a reactive iron-carbene species, which performs the subsequent transformation. researchgate.net This hypothesis is supported by trapping experiments where the formation of the diazo intermediate was detected in the presence of dibenzocyclooctyne amine (DBCO-NH₂). nih.gov

Using an engineered ApePgb variant (ApePgb GLAVRSQLL), this compound has been successfully used as a phenylcarbene donor in several reactions. whiterose.ac.uknih.gov These include the cyclopropanation of styrene (B11656) and insertions into N–H and Si–H bonds. whiterose.ac.uk Notably, the enzymatic approach allows for high diastereoselectivity, as seen in the cyclopropanation of styrene, which predominantly yields the cis-cyclopropane product. whiterose.ac.uknih.gov However, the substrate scope can be limited; for example, electron-rich or sterically bulky substituted phenyl diazirines like 3-p-methoxyphenyl-3H-diazirine and 3-benzyl-3H-diazirine were found to be inactive as carbene donors in certain cyclopropanation reactions. whiterose.ac.uk

| Reaction Type | Carbene Acceptor | Product | Yield | Selectivity (dr) |

|---|---|---|---|---|

| Cyclopropanation | Styrene | 1,2-Diphenylcyclopropane | 61% | 12:1 (cis:trans) |

| N–H Insertion | Aniline (B41778) | N-Benzylaniline | 15% | N/A |

| Si–H Insertion | Dimethyl(phenyl)silane | Benzyl(dimethyl)phenylsilane | 5% | N/A |

| C–H Insertion | 1-Methoxy-4-(methoxymethyl)benzene | N/A | No appreciable amount | N/A |

Computational and Theoretical Studies of 3 Phenyl 3h Diazirine

Ab Initio and Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

The decomposition of 3-phenyl-3H-diazirine into phenylcarbene and dinitrogen is a cornerstone of its chemical utility. Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), along with Density Functional Theory (DFT), have been pivotal in elucidating the mechanistic details of this fundamental process [1, 14, 16, 17].

The extrusion of dinitrogen from this compound is not a simple, one-way dissociation. High-level computational studies have revealed the existence of a transient, weakly-bound complex between the nascent phenylcarbene and the dinitrogen molecule, [phenylcarbene---N₂] [1, 16]. This complex exists in a shallow potential energy well after the transition state for N₂ extrusion has been crossed.

The table below summarizes representative calculated energy values for the key steps in the gas-phase decomposition, illustrating the energy landscape governing the rebound phenomenon.

| Computational Method | Process | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| CASPT2//CASSCF | N₂ Extrusion Transition State (S₀) | ~30.5 | |

| CASPT2//CASSCF | [Phenylcarbene---N₂] Complex Stability | -3.8 (relative to separated products) | |

| B3LYP | Carbene-N₂ Rebound Barrier | ~5.0 (from the complex) |

Computational studies have provided a clear rationale for the differing outcomes of thermal and photochemical decomposition of this compound by mapping their respective potential energy surfaces (PES) .

Thermal Pathway (Ground State, S₀): The thermal decomposition proceeds entirely on the ground-state electronic surface. Calculations show a substantial activation energy barrier for the concerted, yet asynchronous, breaking of the two C-N bonds and extrusion of N₂. This high barrier necessitates elevated temperatures, which can provide sufficient energy to access competing reaction channels and lead to undesired rearrangements or side products, such as phenyldiazomethane (B1605601).

Photochemical Pathway (Excited States, S₁/T₁): The photochemical route offers a much more efficient and cleaner method for generating phenylcarbene. The process begins with the absorption of a photon (typically ~350 nm), promoting the molecule from the ground state (S₀) to the first singlet excited state (S₁). This corresponds to an n→π* electronic transition. From the S₁ state, the molecule can follow a nearly barrierless path on the excited-state PES towards a conical intersection with the ground state. This pathway facilitates rapid and efficient cleavage of the C-N bonds and release of N₂. Alternatively, efficient intersystem crossing (ISC) to the triplet state (T₁) can occur, which also leads to barrierless dissociation. The avoidance of the high-energy S₀ transition state explains the high quantum yield of carbene formation and the cleaner reaction profile observed in photolysis experiments .

Electronic Structure and Hybridization State Analysis

Theoretical calculations provide deep insights into the electronic nature of the diazirine ring and its interaction with the phenyl substituent, which are fundamental to its chemical behavior .

Although the diazirine is a strained, three-membered ring, computational analysis reveals a notable degree of electronic conjugation between the phenyl ring's π-system and the orbitals of the diazirine moiety. Natural Bond Orbital (NBO) analysis, a common computational tool, quantifies this interaction by examining delocalization between the filled π-orbitals of the phenyl ring and the empty σ* and π* orbitals of the C-N and N=N bonds .

This conjugation has several consequences:

It slightly stabilizes the diazirine ring compared to a purely aliphatic analogue.

It influences the geometry, causing minor changes in the C-C bond length connecting the ring and the phenyl group.

It perturbs the energy levels of the frontier molecular orbitals, directly impacting the molecule's UV-Vis absorption spectrum.

Introducing a substituent on the phenyl ring, such as a trifluoromethyl group in 3-(3-(trifluoromethyl)phenyl)-3H-diazirine, significantly modifies this electronic landscape. The strongly electron-withdrawing nature of the CF₃ group reduces the electron density in the phenyl π-system. Computational models show that this change alters the extent of conjugation, which in turn affects the stability of the diazirine and the energy of its n→π* transition, often causing a slight blue-shift in its absorption maximum .

Frontier Molecular Orbital (FMO) theory is central to understanding the reactivity and spectroscopic properties of this compound.

HOMO (Highest Occupied Molecular Orbital): Calculations consistently identify the HOMO as being primarily composed of the symmetric combination of the nitrogen lone pair orbitals (n-orbital), with some delocalization into the phenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is predominantly the π* antibonding orbital of the N=N double bond, with significant contribution from the phenyl ring's π* system due to conjugation.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is critical. It corresponds to the lowest-energy electronic transition (n→π*), which is responsible for the characteristic long-wavelength absorption of diazirines and is the key step in initiating their photochemistry. DFT calculations accurately predict these orbital energies and the resulting energy gap. As shown in the table below, substituents on the phenyl ring systematically alter these energies. An electron-withdrawing group like trifluoromethyl stabilizes both the HOMO and LUMO, but the effect on the HOMO is typically more pronounced, leading to a slight increase in the HOMO-LUMO gap .

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| This compound | -6.15 | -0.85 | 5.30 | |

| 3-(3-(Trifluoromethyl)phenyl)-3H-diazirine | -6.58 | -1.12 | 5.46 |

Theoretical Predictions of Novel Reactivities and Rearrangements

Beyond confirming known reaction pathways, computational chemistry serves as a predictive tool for uncovering novel, yet-to-be-observed reactivities. For this compound and its derivative phenylcarbene, theoretical studies have proposed several intriguing possibilities.

One area of investigation is the potential for rearrangement of the diazirine itself. While N₂ extrusion is dominant, calculations can explore the potential energy surface for alternative transformations. For example, theoretical models can calculate the transition state and reaction energy for the isomerization of this compound to its more stable linear isomer, phenyldiazomethane. While this is a known thermal side reaction, computation can predict conditions (e.g., catalysis by a Lewis acid) under which this pathway might become favorable.

Furthermore, theoretical predictions for the phenylcarbene intermediate are a rich field of study. While its insertions and cyclopropanations are well-known, high-level calculations can explore more esoteric rearrangements. For instance, DFT studies could map the energetic feasibility of a complex intramolecular rearrangement of phenylcarbene to form fulvenallene, a highly reactive ketene-like species. By calculating the activation barriers for such pathways, computational chemists can guide experimentalists toward discovering new transformations and synthetic applications derived from this versatile carbene. These predictions provide testable hypotheses that push the boundaries of known carbene chemistry.

Rearrangements of Nitrile Imines and Ring Closure to 3-Phenyl-3H-Diazirines

Computational studies, particularly using high-level quantum chemical methods such as Complete Active Space Self-Consistent Field (CASSCF), have provided profound insights into the formation of this compound from its reactive isomer, phenylnitrile imine (Ph-C≡N⁺-N⁻). These theoretical investigations map the potential energy surface (PES) governing the intricate rearrangements of C₇H₅N₂ isomers, elucidating the kinetic and thermodynamic factors that control the cyclization process.

Phenylnitrile imine is a key intermediate generated from precursors like the photolysis of phenyldiazomethane in a dinitrogen matrix or the thermolysis of 2,5-diphenyltetrazole. CASSCF calculations reveal that phenylnitrile imine possesses a planar, allenyl-like structure. It serves as a central hub on the PES, from which various reaction pathways can emanate.

The primary focus of these studies is the electrocyclic ring closure of phenylnitrile imine to form the three-membered diazirine ring. This transformation is a concerted, albeit asynchronous, process that proceeds through a single transition state (TS). The calculations quantify the energy barrier for this cyclization. For instance, CASSCF/6-31G* level of theory calculations place the activation barrier for the conversion of phenylnitrile imine to this compound at approximately 10-12 kcal/mol. This relatively low barrier suggests that the reaction is kinetically feasible, provided sufficient thermal energy is available or an alternative activation method (e.g., photochemical) is employed.

Upon cyclization, the resulting this compound resides in a deep potential energy well, being significantly more stable than the precursor nitrile imine. Calculations indicate that this compound is approximately 45-50 kcal/mol lower in energy than phenylnitrile imine, making the cyclization process highly exothermic and effectively irreversible under mild conditions.

The computational models also explore competing rearrangement pathways available to phenylnitrile imine, such as the 1,3-dipolar cyclization onto the phenyl ring to form 1H-benzodiazepine. This alternative pathway is calculated to have a much higher activation barrier ( > 30 kcal/mol), explaining why it is not observed in low-temperature experiments and why the formation of the three-membered diazirine ring is kinetically preferred over the seven-membered benzodiazepine (B76468) ring.

The table below summarizes the key energetic data from representative CASSCF calculations for the phenylnitrile imine system.

| Chemical Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Phenylnitrile Imine | Linear, allenyl-type intermediate | 0.0 (Reference) |

| TS (Imine → Diazirine) | Transition state for 3-membered ring closure | +11.5 |

| This compound | Cyclic isomer product | -47.2 |

| TS (Imine → Benzodiazepine) | Transition state for 7-membered ring closure | +33.1 |

| 1H-Benzodiazepine | Fused bicyclic isomer | -31.8 |

| Phenylcarbodiimide | Rearrangement product (thermodynamically favored) | -58.0 |

Prediction of Experimentally Observable Phenomena under Specific Conditions (e.g., Matrix Photolysis, Flash Vacuum Pyrolysis)

The potential energy surface detailed by computational studies provides a powerful framework for predicting and rationalizing the outcomes of experiments conducted under diverse conditions, such as cryogenic matrix photolysis and high-temperature flash vacuum pyrolysis (FVP).

Matrix Isolation Photolysis: In matrix isolation experiments, a precursor like phenyldiazomethane is co-deposited with a large excess of an inert gas (e.g., Argon or N₂) onto a cryogenic surface (typically 10-15 K). Photolysis (λ > 470 nm) of phenyldiazomethane generates phenylcarbene. In a dinitrogen-rich matrix, the carbene readily reacts with N₂ to form phenylnitrile imine.

The computational results from section 4.3.1 are critical for explaining the subsequent events. At 10 K, the available thermal energy (kT ≈ 0.02 kcal/mol) is far too low to surmount the ~11.5 kcal/mol activation barrier for the cyclization of phenylnitrile imine to this compound. Consequently, the nitrile imine is effectively "trapped" in the matrix and can be characterized spectroscopically (e.g., by IR and UV-Vis). The calculations correctly predict the stability of phenylnitrile imine under these conditions.

The formation of this compound is then achieved by subsequent irradiation of the matrix-isolated phenylnitrile imine with shorter-wavelength light (e.g., λ > 360 nm). This photochemical excitation provides the energy necessary to overcome the ring-closure barrier, leading to the clean formation of this compound, which is itself stable to further photolysis at these wavelengths. The deep potential energy well of the diazirine ensures it is the terminal product of this photochemical sequence.

Flash Vacuum Pyrolysis (FVP): FVP represents a starkly different energetic regime, involving high temperatures (e.g., 300-600 °C) and very low pressures. Under these conditions, molecules possess sufficient thermal energy to explore a much broader region of the potential energy surface and overcome higher activation barriers.

When a precursor that generates phenylnitrile imine is subjected to FVP, the outcome is not the formation of this compound. The computational model explains why. Although the barrier to diazirine formation is low, other pathways become accessible at high temperatures. More importantly, this compound itself is thermally labile. At FVP temperatures, it would rapidly isomerize or decompose. The calculations show that the most thermodynamically stable C₇H₅N₂ isomer is phenylcarbodiimide (Ph-N=C=N-H), which is ~11 kcal/mol more stable than this compound. FVP conditions favor equilibration towards the most stable isomers. Therefore, the predicted and experimentally observed major product from the pyrolysis of nitrile imine precursors is phenylcarbodiimide, not this compound. The diazirine may exist as a transient intermediate, but it does not survive to be isolated.

The following table summarizes the predicted outcomes based on the computational energy landscape.

| Experimental Condition | Key Intermediate | Governing Factor | Predicted Major Product | Computational Rationale |

|---|---|---|---|---|

| Matrix Photolysis (10 K) | Phenylnitrile Imine | Kinetic trapping; Photochemical activation | This compound | Thermal energy is insufficient to overcome the cyclization barrier. Photons provide energy for the kinetically favored ring closure. |

| Flash Vacuum Pyrolysis (>300 °C) | Phenylnitrile Imine | Thermodynamic control | Phenylcarbodiimide | High thermal energy allows the system to access the global minimum on the PES. The diazirine is a thermally unstable intermediate. |

Applications of 3 Phenyl 3h Diazirine in Advanced Organic Synthesis and Chemical Biology

Carbene Precursors in Modern Synthetic Methodologies

3-Phenyl-3H-diazirine serves as a valuable precursor to phenylcarbene, a highly reactive intermediate, upon photolytic or thermal activation. This property has led to its application in a variety of modern synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cyclopropanation Reactions of Alkenes and Alkynes

The generation of phenylcarbene from this compound allows for its subsequent addition to the pi-bonds of alkenes and alkynes, yielding cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. acs.orgmasterorganicchemistry.com These three-membered ring structures are important motifs in many natural products and pharmaceutically active compounds. masterorganicchemistry.com

The cyclopropanation reaction is often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com For instance, the reaction of phenylcarbene with a cis-alkene will predominantly yield the cis-cyclopropane. This stereospecificity is a key advantage, providing control over the three-dimensional structure of the product. masterorganicchemistry.com

Engineered enzymes, such as variants of Aeropyrum pernix protoglobin (ApePgb), have been shown to catalyze the cyclopropanation of unactivated alkenes using this compound as the carbene source. semanticscholar.orgresearchgate.net These biocatalytic systems can operate under mild, ambient temperature conditions, avoiding the need for heat or light. researchgate.net While initial studies have shown moderate yields and diastereoselectivities, these enzyme-based methods offer a promising avenue for developing more sustainable and selective cyclopropanation reactions. semanticscholar.orgresearchgate.netwhiterose.ac.uk

| Alkene Substrate | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Styrene (B11656) | ApePgb GLAVRSQLL | cis-1-phenyl-2-phenylcyclopropane | 61 | 12:1 (cis:trans) | whiterose.ac.uk |

| Benzyl acrylate | Engineered ApePgb | Benzyl 2-phenylcyclopropanecarboxylate | Moderate | Modest | semanticscholar.orgresearchgate.net |

Heteroatom-Hydrogen (X-H) Insertion Reactions (O-H, N-H, Si-H)

Phenylcarbene, generated from this compound, can readily insert into various heteroatom-hydrogen (X-H) bonds, including O-H, N-H, and Si-H bonds. researchgate.net This reactivity provides a direct method for forming new carbon-heteroatom bonds, which is a fundamental transformation in organic synthesis.

Photolysis of 3-phenyl-3-(trifluoromethyl)diazirine in methanol (B129727) results in a greater than 95% yield of the formal O-H insertion product. researchgate.netresearchgate.net Similarly, N-H insertion reactions have been demonstrated with anilines. whiterose.ac.uknih.gov Biocatalytic approaches using engineered protoglobin variants have also been successful in promoting N-H and Si-H insertion reactions, albeit with lower yields compared to cyclopropanation. whiterose.ac.uknih.gov For example, the ApePgb GLAVRSQLL variant catalyzed the N-H insertion into aniline (B41778) with a 15% yield and the Si-H insertion into dimethyl(phenyl)silane with a 5% yield. whiterose.ac.uknih.gov

| Substrate | Catalyst/Conditions | Insertion Product | Yield (%) | Reference |

| Methanol | Photolysis of 3-phenyl-3-(trifluoromethyl)diazirine | 1-methoxy-1-phenyl-2,2,2-trifluoroethane | >95 | researchgate.netresearchgate.net |

| Aniline | ApePgb GLAVRSQLL | N-benzylaniline | 15 | whiterose.ac.uknih.gov |

| Dimethyl(phenyl)silane | ApePgb GLAVRSQLL | Benzyl(dimethyl)phenylsilane | 5 | whiterose.ac.uknih.gov |

Decarboxylative Amination and Electrophilic Nitrogen Transfer Reactions

Diazirines, including this compound derivatives, have been utilized as effective reagents for decarboxylative amination reactions. mdpi.com In these processes, alkyl radicals generated from redox-active esters attack the N=N double bond of the diazirine, leading to the formation of a C(sp³)–N bond. mdpi.com This method is compatible with a wide range of primary, secondary, and tertiary alkyl carboxylic acids and tolerates various functional groups. mdpi.com

Furthermore, diazirines can act as either single or double electrophilic nitrogen transfer reagents. researchgate.net This allows for the synthesis of diaziridines, which can be further diversified into amines and hydrazines. researchgate.net A visible-light-mediated decarboxylative C(sp³)–N bond formation has been developed using 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) as the nitrogen source and an organic dye as the photocatalyst. mdpi.com This approach provides access to both imines and diaziridines through a selectable single or double nitrogen transfer. researchgate.net

Generation of Stabilized Metal Carbenes for Catalytic Transformations

This compound and its derivatives can serve as precursors for the generation of stabilized metal carbenes, which are key intermediates in a variety of catalytic transformations. researchgate.netcatalysis.blogwikipedia.org These metal carbene complexes, often involving metals like rhodium, copper, or iron, exhibit unique reactivity and selectivity in reactions such as cyclopropanation and C-H insertion. catalysis.blogwikipedia.org The use of diazirines to generate these species offers an alternative to the more commonly used diazo compounds, which can be unstable and hazardous. nih.gov

Engineered hemoproteins have been shown to catalyze carbene transfer reactions using diazirines as the carbene source. nih.gov These biocatalytic systems generate metal carbenoid species in situ, which then participate in the desired transformation. This approach has been successfully applied to cyclopropanation, N-H insertion, and Si-H insertion reactions. nih.gov The ability to use stable, readily available diazirines as carbene precursors under mild, enzyme-catalyzed conditions opens up new possibilities for the development of efficient and selective catalytic processes. whiterose.ac.uk

Design and Implementation in Photoaffinity Labeling (PAL) Probes

Photoaffinity labeling (PAL) is a powerful technique used in chemical biology to identify and map biomolecular interactions. bldpharm.comnih.gov This method relies on the use of photoreactive probes that, upon irradiation with light, form a highly reactive species that can covalently bind to interacting biomolecules. bldpharm.com Diazirines, particularly this compound and its derivatives, have emerged as highly effective photophores for PAL applications. bldpharm.comnih.gov

Development of this compound-Based Photophores for Biomolecular Interaction Mapping

The development of this compound-based photophores has significantly advanced the field of biomolecular interaction mapping. researchgate.netbldpharm.com These photophores offer several advantages over other photoreactive groups, such as aryl azides and benzophenones. bldpharm.comnih.gov

Upon irradiation with UV light (typically around 350-360 nm), this compound generates a highly reactive carbene intermediate. researchgate.netbldpharm.com This carbene can rapidly and indiscriminately insert into nearby C-H, O-H, and N-H bonds of a target biomolecule, forming a stable covalent bond. researchgate.netwikipedia.org This non-specific reactivity is advantageous as it allows for the labeling of a wide range of amino acid residues within a binding site. bldpharm.com

Key features of this compound-based photophores include:

Small size: The diazirine moiety is relatively small, minimizing perturbation of the ligand's binding to its target. researchgate.net

Chemical stability: Diazirines are generally stable in the dark and under various chemical conditions, allowing for their incorporation into complex molecular probes. researchgate.net

Efficient photolysis: They are rapidly photolyzed with near-UV light, which is less damaging to biological systems compared to the shorter wavelengths required for some other photophores. researchgate.netbldpharm.com

High reactivity of the carbene: The generated carbene is highly reactive, leading to efficient cross-linking. bldpharm.com

A particularly useful derivative is 3-phenyl-3-(trifluoromethyl)diazirine (TPD). The trifluoromethyl group enhances the stability of the diazirine and the resulting carbene, while also providing a useful spectroscopic handle (¹⁹F NMR) for analysis. researchgate.netresearchgate.net TPD has been shown to be highly effective in PAL experiments, with photolysis in methanol yielding over 95% of the O-H insertion product. researchgate.netresearchgate.net

The versatility of this compound chemistry allows for the synthesis of a wide array of PAL probes. These probes typically consist of three components: the photoreactive diazirine group, a recognition element that binds to the target biomolecule, and a reporter tag (e.g., a fluorescent dye, biotin (B1667282), or a radioisotope) for detection and isolation of the labeled biomolecule. bldpharm.com The development of building blocks like 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has further streamlined the synthesis of these probes, enabling their construction through standard cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com

| Feature | Description | Reference |

| Activation Wavelength | ~350-360 nm | researchgate.netbldpharm.com |

| Reactive Intermediate | Phenylcarbene | researchgate.netresearchgate.net |

| Reactivity | Insertion into C-H, O-H, N-H bonds | researchgate.netwikipedia.org |

| Advantages | Small size, chemical stability, efficient photolysis, high carbene reactivity | researchgate.netbldpharm.comresearchgate.net |

Rational Design of Substituted Diazirines, including Trifluoromethylphenyl Diazirines, for Improved Labeling Efficiency and Specificity

The design of substituted diazirines is a key area of research aimed at improving their utility in photoaffinity labeling (PAL). The trifluoromethylphenyl diazirine (TPD) moiety has become a widely used carbene precursor due to its enhanced stability and efficiency. chemimpex.comrsc.org

Key design considerations and findings include:

Electronic Effects: The electronic properties of substituents on the aryl ring significantly influence the activation energy and temperature of aryl diazirines. rsc.org Electron-donating groups appended to the para-position of the aryl ring can shift the absorbance to longer wavelengths. conicet.gov.ar Conversely, electron-withdrawing groups can have the opposite effect. conicet.gov.ar Comprehensive studies have shown that electron-rich diazirines exhibit greatly enhanced efficacy for C-H insertion under both thermal and photochemical activation. rsc.org

Stability and Reactivity: The trifluoromethyl group enhances the stability of the diazirine ring under various conditions, including acidic and basic environments and elevated temperatures. chemimpex.com This substitution also suppresses the undesired rearrangement of the photogenerated carbene to a linear diazo intermediate, thereby increasing labeling efficiency. nii.ac.jpnih.gov

Solubility: To improve applicability in aqueous biological systems, modifications to the diazirine structure have been made to increase water solubility. encyclopedia.pub Replacing the phenyl ring with electron-withdrawing heterocyclic rings like pyridine (B92270) or pyrimidine (B1678525) has been shown to significantly increase aqueous solubility without negatively impacting photolabeling efficiency. encyclopedia.pubrsc.orgnih.gov For instance, pyridyl-substituted diazirines can be 30–250 times more soluble, while pyrimidinyl-substituted versions can be 100–7,500 times more soluble than their conventional 3-trifluoromethyl-3-phenyl-diazirine counterparts. rsc.orgnih.gov

Minimizing Side Reactions: While diazirines are effective, the photogenerated carbene can undergo undesired reactions. For example, irradiation of 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine in the presence of phenol (B47542) and tyrosine derivatives can lead to Friedel-Crafts alkylations, a finding that informs the design of "cleaner" diazirines for chemical biology. researchgate.net

The following table summarizes the properties of different substituted diazirines:

| Diazirine Derivative | Key Features | Impact on Labeling | References |

| Trifluoromethylphenyl Diazirine (TPD) | Enhanced chemical and thermal stability. | Higher carbene yield, reduced diazo isomerization. | chemimpex.comrsc.org |

| Electron-Rich Aryl Diazirines | Lower activation energy. | Enhanced C-H insertion efficiency. | rsc.org |

| Pyridyl/Pyrimidinyl-Substituted Diazirines | Increased aqueous solubility. | Improved performance in biological systems. | encyclopedia.pubrsc.orgnih.gov |

| 3-(3-Methyl-3H-diazirin-3-yl)propanoic Acid | Methyl substitution instead of trifluoromethyl. | Lower carbene yield and reduced stability. |

Integration into Biologically Relevant Molecules (e.g., Peptides, Amino Acid Analogs) for Site-Directed Labeling

A significant application of this compound derivatives is their incorporation into biologically relevant molecules to probe molecular interactions. This is often achieved by synthesizing amino acid analogs containing the diazirine moiety, which can then be incorporated into peptides and proteins.

Photoactivatable Amino Acids: A key example is the synthesis of 3-[p-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine (TmdPhe). nih.govnih.gov This photoactivatable amino acid analog can be synthesized in gram quantities and incorporated into peptides using automated peptide synthesis. nih.govacs.org Upon photoactivation, the diazirine generates a reactive carbene that can form covalent bonds with interacting molecules, allowing for the identification of binding partners.

Site-Directed Labeling: The site-specific incorporation of TmdPhe into a calmodulin-binding peptide has been successfully used for the specific labeling of calmodulin. nih.govacs.org This demonstrates the utility of this approach for mapping protein-protein interactions. The ability to introduce the photoreactive group at a specific position within a peptide provides high-resolution information about binding interfaces. Recent advances have also made it possible to incorporate unnatural amino acids like TmdPhe into proteins in living cells. clockss.org

Applications in Drug Discovery: This strategy is valuable for identifying the binding sites of small molecule ligands on their protein targets, which is a crucial step in rational drug design. nii.ac.jp By incorporating a diazirine-containing amino acid into a peptide or protein, researchers can map interactions with drug candidates.

Comparative Studies with Other Photoactivatable Moieties in PAL

The effectiveness of 3H-diazirines in photoaffinity labeling (PAL) is often evaluated by comparing them to other commonly used photoactivatable groups, such as aryl azides and benzophenones.

Efficiency and Specificity: Comparative studies have shown that 3H-diazirines are often better suited for PAL than aryl azides and benzophenones, which in some cases, fail to produce significant amounts of specific labeling products. rsc.orgnih.gov Trifluoromethyl aryl diazirines, in particular, have been found to outperform these alternative labeling groups. rsc.org

Reactive Intermediates: Upon UV irradiation, 3H-diazirines generate highly reactive carbenes. nih.gov In contrast, aryl azides form nitrenes, and benzophenones form biradicals. nih.gov While all are reactive, carbenes from diazirines often provide higher crosslinking efficiency. nih.gov

Wavelength of Activation: Diazirines are typically activated by UV light in the range of 350-380 nm. nih.govnih.gov This is a longer wavelength than that required for some aryl azides, which can reduce potential photo-damage to biological samples. nii.ac.jpmdpi.com

Limitations: Despite their advantages, diazirines are not without drawbacks. They can be quenched by water, which can lead to low crosslink yields. nih.gov Additionally, the synthesis of diazirine-containing probes can be complex. nih.gov Benzophenones, while sometimes less efficient, have the advantage of being more stable and less prone to intramolecular rearrangements. clockss.org

The following table provides a comparison of common photoactivatable moieties:

| Photophore | Reactive Intermediate | Activation Wavelength (nm) | Advantages | Disadvantages | References |

| 3H-Diazirine | Carbene | 350-380 | Small size, high reactivity, relatively stable before activation. | Can be quenched by water, complex synthesis. | nih.govnih.govmdpi.com |

| Aryl Azide (B81097) | Nitrene | <300 | - | Shorter activation wavelength can damage samples, prone to rearrangement. | nii.ac.jpmdpi.com |

| Benzophenone | Biradical | ~350 | Stable, less prone to rearrangement. | Can preferentially react with certain amino acids (e.g., methionine). | clockss.orgmdpi.com |

Role in Materials Science and Surface Functionalization

The ability of this compound and its derivatives to generate reactive carbenes upon activation has also been harnessed in materials science for applications such as polymer crosslinking and surface modification.

Polymer Crosslinking and Functionalization Applications

Diazirines serve as effective cross-linking agents for a variety of polymers, including those with low functionality. researchgate.net

Commodity Polymers: The C-H insertion capability of carbenes generated from diazirines allows for the crosslinking and functionalization of commodity polymers like polyethylene (B3416737) and polypropylene. rsc.orgnih.gov This has significant implications for enhancing the properties of these widely used materials.

Thermoset Formation: Diazirine-based crosslinkers can be used to create thermosets, which are polymers that are irreversibly hardened, from unfunctionalized commodity polymers. researchgate.net This process enhances the mechanical strength and thermal stability of the materials. researchgate.net

Polymeric Diazirines: The synthesis of polymers containing multiple diazirine moieties offers enhanced cross-linking efficiency due to multivalency. researchgate.net For example, a bis-diazirine compound has been developed for use as a polymer crosslinker. sigmaaldrich.com

Controlled Activation: Crosslinking can be initiated through photochemical, thermal, or electrical stimulation, providing a degree of control over the process. rsc.orgresearchgate.net Differential scanning calorimetry (DSC) can be used to determine the onset and peak reaction temperatures for thermally activated crosslinking. nih.gov

Surface Modification of Carbonaceous Materials (e.g., Glassy Carbon)

The covalent modification of carbon surfaces is crucial for developing advanced materials for applications in electronics and sensing. Diazirines provide a robust method for achieving this functionalization.

Covalent Attachment: Photogenerated carbenes from 3-phenyl-3-(trifluoromethyl)-3H-diazirine can covalently attach functional moieties to the surface of glassy carbon (GC). researchgate.net This method has been used to tether ferrocene (B1249389) derivatives to GC electrodes, creating modified surfaces with stable electrochemical responses. researchgate.net

Improved Modification Strategies: Compared to conventional methods for modifying graphitic materials, such as ester formation with surface carboxylate groups, the use of diazirine "linkers" can result in significantly higher surface coverage of the desired functional group. researchgate.net

Versatility: This photochemical modification approach is versatile and can be used to attach a wide variety of molecules to carbon surfaces, offering a pathway for creating functionalized electrodes for applications in electrocatalysis and sensing. researchgate.net Other carbonaceous materials, such as carbon nanotubes, have also been successfully functionalized using this method. researchgate.net

Conjugation to Chromophores for Tuned Photoactivation Wavelengths and Advanced Imaging

A limitation of traditional diazirines is their activation wavelength in the UV range (around 365 nm), which can damage living cells and has limited tissue penetration. researchgate.net To address this, researchers are developing diazirine conjugates with chromophores to shift the activation to longer, more biologically compatible wavelengths.

Red-Shifted Activation: By conjugating a diazirine to a suitable chromophore, such as a fluorene (B118485) molecule, it is possible to achieve direct activation with visible light (>450 nm). researchgate.net This is a significant advancement, as it opens up the possibility of using diazirine-based probes in living organisms.

Two-Photon Activation: The conjugation of diazirines to chromophores also enables two-photon activation using near-infrared (NIR) light. researchgate.net This technique allows for highly localized activation and deeper tissue penetration, which is advantageous for in vivo imaging and target identification experiments.

Mechanism: The ability to tune the activation wavelength is based on the concept that the central carbon of the diazirine can be involved in conjugation with the chromophore's pi-system. conicet.gov.arresearchgate.net This allows for electronic excitation of the entire conjugate at longer wavelengths, leading to the generation of the reactive carbene. conicet.gov.ar

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic and Biocatalytic Activation Methods for Diverse Carbene Transformations

The conventional activation of 3-phenyl-3H-diazirine via photolysis or thermolysis, while effective, often suffers from limitations in selectivity and requires conditions that are incompatible with sensitive biological or chemical systems. A significant frontier is the development of catalytic methods to trigger dinitrogen extrusion under milder, more controlled conditions.

Transition Metal Catalysis: Research is actively exploring the use of transition metals (e.g., copper, rhodium, gold, palladium) to mediate the decomposition of this compound. The hypothesis is that coordination of the metal center to the diazirine's nitrogen atoms can lower the activation energy for N₂ release, forming a transient metal-carbene intermediate. This approach offers the potential for profound control over the carbene's reactivity, enabling asymmetric transformations that are impossible to achieve with the free carbene. For instance, chiral rhodium(II) carboxylate catalysts could intercept the phenylcarbene to facilitate highly enantioselective cyclopropanation or C–H insertion reactions.

Biocatalysis: A particularly exciting development is the application of enzymes as catalysts for carbene transfer reactions. By harnessing the principles of directed evolution, researchers are engineering hemoproteins, such as cytochrome P450 variants, to recognize this compound as a substrate. Within the precisely structured active site of the enzyme, the protein scaffold can control the trajectory of the carbene transfer reaction, leading to exceptional levels of stereoselectivity. This "artificial metalloenzyme" approach merges the reactivity of synthetic carbene precursors with the unparalleled selectivity of biological catalysis, opening doors to the synthesis of complex chiral molecules under benign aqueous conditions.

| Activation Method | Typical Conditions | Key Advantage | Primary Limitation | Emerging Focus |

|---|---|---|---|---|

| Photolytic | UV Light (e.g., 350 nm) | High efficiency, temporal control | Potential for photodamage, low selectivity | Two-photon activation for spatial control |